

Spectroscopic Data Interpretation for 1,1-Dibromoethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibromoethane

Cat. No.: B1583053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,1-Dibromoethane** (CH_3CHBr_2). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this compound through the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure

1,1-Dibromoethane is a geminal dihalide with the chemical formula $\text{C}_2\text{H}_4\text{Br}_2$. The molecule consists of a methyl group ($-\text{CH}_3$) and a dibromomethyl group ($-\text{CHBr}_2$) connected by a single carbon-carbon bond.

Caption: Molecular structure of **1,1-Dibromoethane**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy of **1,1-Dibromoethane**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **1,1-Dibromoethane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~5.84	Quartet	1H	CHBr ₂	~6.35
~2.46	Doublet	3H	CH ₃	~6.35

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
[\[1\]](#)[\[2\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for **1,1-Dibromoethane**

Chemical Shift (δ) ppm	Assignment
~38.0	CHBr ₂
~28.0	CH ₃

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
[\[3\]](#)

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for **1,1-Dibromoethane**

m/z	Relative Abundance	Assignment
186, 188, 190	Variable	[M] ⁺ (Molecular Ion)
107, 109	High	[CH ₃ CHBr] ⁺
27	High	[C ₂ H ₃] ⁺

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.[\[4\]](#)

Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands for **1,1-Dibromoethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975 - 2845	Moderate-Strong	C-H stretching
1470 - 1370	Strong	C-H deformation
780 - 580	Strong	C-Br stretching

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique for **1,1-dibromoethane**.[\[5\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small quantity of **1,1-dibromoethane** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a standard 5 mm NMR tube.[\[1\]](#)[\[2\]](#)[\[3\]](#) Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[\[2\]](#)[\[3\]](#)

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for protons.

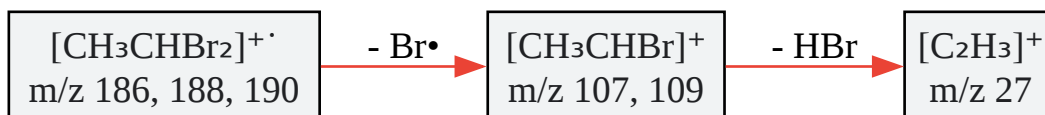
¹H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment is performed.

- The free induction decay (FID) is acquired and then Fourier transformed to produce the spectrum.

^{13}C NMR Acquisition:

- Similar sample preparation and instrument setup as for ^1H NMR are used.
- A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation for 1,1-Dibromoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583053#spectroscopic-data-interpretation-for-1-1-dibromoethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com